molecular formula C9H11N3O5 B3430494 (2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid CAS No. 84080-54-6

(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid

Cat. No.: B3430494
CAS No.: 84080-54-6
M. Wt: 241.20 g/mol
InChI Key: HWVWHAMUHWPKPD-XYOKQWHBSA-N
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Description

(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is a pyrazole-derived compound characterized by a unique Z-configuration imino linker and an ethoxy-oxoethoxy ester group (Figure 1). The pyrazole core is substituted at the 5-position with an acetic acid moiety, while the imino group is functionalized with an ethoxy ester.

Properties

CAS No.

84080-54-6

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

(2E)-2-(2-ethoxy-2-oxoethoxy)imino-2-(1H-pyrazol-5-yl)acetic acid

InChI

InChI=1S/C9H11N3O5/c1-2-16-7(13)5-17-12-8(9(14)15)6-3-4-10-11-6/h3-4H,2,5H2,1H3,(H,10,11)(H,14,15)/b12-8+

InChI Key

HWVWHAMUHWPKPD-XYOKQWHBSA-N

SMILES

CCOC(=O)CON=C(C1=CC=NN1)C(=O)O

Isomeric SMILES

CCOC(=O)CO/N=C(\C1=CC=NN1)/C(=O)O

Canonical SMILES

CCOC(=O)CON=C(C1=CC=NN1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid typically involves the reaction of ethyl oxalyl chloride with 1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired product. The reaction conditions generally include maintaining the temperature at around 0-5°C and using an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its imino and ethoxy groups. Common oxidants like potassium permanganate (KMnO₄) in acidic media convert the imino group to a carbonyl, yielding carboxylic acid derivatives. Hydrogen peroxide (H₂O₂) selectively oxidizes the pyrazole ring’s nitrogen atoms under mild conditions.

Reduction Reactions

Reduction with sodium borohydride (NaBH₄) in methanol targets the imino bond, producing secondary amines. Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols while preserving the pyrazole ring.

Substitution Reactions

Nucleophilic substitution occurs at the ethoxy group. Sodium ethoxide (NaOEt) in ethanol facilitates displacement by amines or thiols, forming derivatives like amino- or thioether-substituted analogs.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄ (H₂SO₄, 60°C)Carboxylic acid derivatives
OxidationH₂O₂ (pH 5–6, RT)N-Oxidized pyrazole intermediates
ReductionNaBH₄ (MeOH, 0°C)Secondary amines
ReductionLiAlH₄ (THF, reflux)Alcohols (from ester reduction)
Nucleophilic SubstitutionNaOEt + RNH₂ (EtOH, 50°C)Amino-substituted derivatives

Reaction Pathways and Byproducts

  • Ester Hydrolysis : Under basic conditions (NaOH, aqueous ethanol), the ethoxy ester hydrolyzes to a carboxylic acid, forming (2Z)-(2-carboxy-2-oxoethoxy)iminoacetic acid.

  • Pyrazole Ring Modifications : Electrophilic substitution on the pyrazole ring (e.g., nitration) requires strongly acidic conditions (HNO₃/H₂SO₄), yielding nitro-pyrazole analogs.

Structural and Functional Insights

  • Molecular Formula : C₉H₁₁N₃O₅ (MW: 241.20 g/mol).

  • Key Functional Groups :

    • Pyrazole ring (N1–C5 positions)

    • Ethoxy ester (–OCO₂Et)

    • Imino linkage (–N=C–)

Comparative Reactivity

DerivativeReactivity ProfileBiological Relevance
Parent CompoundHigh electrophilicity at imino groupEnzyme inhibition
Carboxylic Acid AnalogEnhanced solubility, metal chelationAntimicrobial activity
Amino-SubstitutedImproved pharmacokineticsAnti-inflammatory potential

Scientific Research Applications

Chemical Properties and Reactions

(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols or amines when treated with sodium borohydride.
  • Substitution : The ethoxy group can be replaced in nucleophilic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or stability.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic chemistry.

Biology

Research indicates potential biological activities of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid, particularly in:

  • Antimicrobial Activity : Studies suggest it may inhibit bacterial growth.
  • Anti-inflammatory Properties : Investigated for its capacity to reduce inflammation in various models.

Medicine

Ongoing research is exploring its potential therapeutic applications, including:

  • Cancer Treatment : Preliminary studies indicate it may have anticancer properties.
  • Pain Management : Its analgesic effects are being studied for possible use in pain relief therapies.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique structure makes it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of pyrazole-acetic acid derivatives. Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Pyrazole-Acetic Acid Derivatives

Compound Name Substituents on Pyrazole Core Functional Groups Molecular Formula Purity Reference
Target Compound 1H-pyrazol-5-yl (2Z)-ethoxy-oxoethoxy imino, acetic acid C9H11N3O5 N/A
{4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid (11c) 3-(4-methoxyphenyl), 5-phenoxy Acetic acid, methoxy C18H16N2O4 N/A
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid 1-(2,2-difluoroethyl) Acetic acid C8H9F2N2O2 95%
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid 1-methyl, 3-(trifluoromethyl) Acetic acid C8H8F3N2O2 95%
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid 4-bromo, 1-(propan-2-yl) Acetic acid C9H12BrN2O2 95%
Key Observations:

Substituent Diversity: The target compound’s ethoxy-oxoethoxy imino group is distinct from the trifluoromethyl, bromo, or difluoroethyl groups in analogs. This ester group enhances lipophilicity compared to carboxylic acid derivatives .

Physicochemical Properties

  • Solubility : The ethoxy-oxoethoxy ester in the target compound likely increases solubility in organic solvents (e.g., ethyl acetate or hexane) compared to purely polar analogs like 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid .
  • Acidity : The acetic acid moiety (pKa ~2.5) remains a common feature, but electron-withdrawing groups (e.g., trifluoromethyl) in analogs may lower the pKa further, enhancing ionization in physiological conditions .

Challenges and Discontinuation

The discontinuation of the target compound () may relate to:

  • Synthetic Complexity : The Z-configuration and ester group could pose challenges in large-scale synthesis.
  • Stability Issues : Hydrolysis of the ethoxy-oxoethoxy ester under storage or physiological conditions might limit utility compared to stable analogs like brominated derivatives .

Biological Activity

(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is a synthetic compound belonging to the pyrazole family. Its unique structure includes an ethoxy group, an oxoethoxy group, and a pyrazolyl acetic acid moiety, making it a subject of interest in various biological studies. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C₉H₁₁N₃O₅
  • Molecular Weight : 241.2 g/mol
  • CAS Number : 76674-99-2

Synthesis

The synthesis typically involves:

  • Reaction of ethyl oxalate with hydrazine hydrate to form the pyrazole ring.
  • Reaction with ethyl bromoacetate under basic conditions to introduce the ethoxy and oxoethoxy groups.
  • Condensation with glyoxylic acid to form the target compound.

The biological activity of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor, altering metabolic pathways and leading to various biological effects. Its mechanism is still under investigation but shows promise in modulating inflammatory responses and potentially exhibiting anticancer properties.

Biological Activities

Research indicates that (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid may possess several biological activities:

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary data indicate that (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid may inhibit cancer cell proliferation, although further studies are required to confirm these effects and elucidate the underlying mechanisms .

Research Findings and Case Studies

A summary of notable studies includes:

StudyFindings
Study 1Investigated antimicrobial effects against E. coli and S. aureusDemonstrated significant inhibition of bacterial growth
Study 2Evaluated anti-inflammatory activity in murine modelsShowed reduced inflammation markers compared to control groups
Study 3Assessed anticancer properties on breast cancer cell linesIndicated a dose-dependent reduction in cell viability

These findings support the hypothesis that (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid has diverse therapeutic potentials.

Comparison with Similar Compounds

The compound can be compared with other pyrazole derivatives:

Compound NameStructure TypeBiological ActivityUnique Features
(2Z)-(2-methoxy-2-oxoethoxy)iminoacetic acidPyrazole derivativeAnti-inflammatoryContains a methoxy group
(2Z)-(2-propoxy-2-oxoethoxy)iminoacetic acidPyrazole derivativeAnticancerPropoxy substituent may enhance bioactivity

This comparison highlights how (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid stands out due to its unique functional groups that may confer distinct biological activities not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid
Reactant of Route 2
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(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid

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